1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from a suitable hydrazine derivative and a β-diketone.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step often involves the reaction of the pyrazole with a suitable nitrile or amidine.
Substitution reactions: Introduction of the 3-chlorophenyl and 4-fluorophenoxy groups through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of functional groups to form amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(3-chlorophenyl)-4-(4-chlorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(3-chlorophenyl)-4-(4-bromophenoxy)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both 3-chlorophenyl and 4-fluorophenoxy groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-fluorophenoxy)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O/c18-11-2-1-3-13(8-11)23-16-15(9-22-23)17(21-10-20-16)24-14-6-4-12(19)5-7-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIJSJYMJVCSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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